molecular formula C13H15ClN2O3 B6898603 Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate

Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate

Cat. No.: B6898603
M. Wt: 282.72 g/mol
InChI Key: NHEVYCUNJRTJCP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a pyrrolidine-1-carbonylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-aminobenzoic acid and pyrrolidine.

    Formation of Amide Bond: The amino group of 5-chloro-2-aminobenzoic acid reacts with the carbonyl group of pyrrolidine to form the amide bond. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: The carboxylic acid group of the resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoic acid.

    Reduction: 5-chloro-2-(pyrrolidine-1-aminomethyl)benzoate.

Scientific Research Applications

Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(pyrrolidine-1-carbonylamino)benzoate
  • Methyl 5-chloro-2-(morpholine-1-carbonylamino)benzoate
  • Methyl 5-chloro-2-(piperidine-1-carbonylamino)benzoate

Uniqueness

Methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine-1-carbonylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-chloro-2-(pyrrolidine-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-19-12(17)10-8-9(14)4-5-11(10)15-13(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEVYCUNJRTJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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